2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including fibrosis and cancer.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives and thiazepane intermediates. Common synthetic routes may involve:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Thiazepane Ring: This step may involve the reaction of the pyridazinone core with thiazepane intermediates under specific conditions, such as the use of catalysts or specific solvents.
Functional Group Modifications: Further modifications to introduce the o-tolyl group and other functional groups may be carried out using standard organic reactions like Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the pyridazinone or thiazepane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and thiazepane-containing molecules. Examples include:
2-(pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activities.
Thiazepane derivatives: Studied for their potential therapeutic applications.
Uniqueness
What sets 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one apart is its unique combination of the pyridazinone and thiazepane rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-14-5-2-3-6-15(14)16-8-10-20(11-12-24-16)18(23)13-21-17(22)7-4-9-19-21/h2-7,9,16H,8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAGJZUBZUMVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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